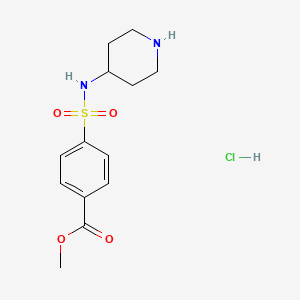

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride

Description

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride (Ref: 10-F064011) is a piperidine-derived sulfonamide compound characterized by a methyl benzoate ester core linked to a piperidin-4-ylsulfamoyl group .

Properties

IUPAC Name |

methyl 4-(piperidin-4-ylsulfamoyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S.ClH/c1-19-13(16)10-2-4-12(5-3-10)20(17,18)15-11-6-8-14-9-7-11;/h2-5,11,14-15H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGXYDROVWMVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286264-69-4 | |

| Record name | Benzoic acid, 4-[(4-piperidinylamino)sulfonyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride is primarily explored for its potential therapeutic properties:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells. In vitro studies have indicated IC50 values for various cancer cell lines, including:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| PC-3 (Prostate) | 10.0 |

Biological Studies

The compound is utilized in biological research to investigate enzyme inhibition and receptor binding mechanisms:

- Enzyme Inhibition : The sulfamoyl group enhances the compound's ability to inhibit specific enzymes, making it valuable for studying metabolic pathways.

- Protein-Ligand Interactions : The piperidine ring facilitates binding to various biological targets, contributing to its role in pharmacological studies.

Material Science

In addition to its applications in medicinal chemistry, this compound is also used in the synthesis of materials with specific properties, such as polymers and coatings.

Antimicrobial Efficacy Study

A comprehensive evaluation of piperidine derivatives, including this compound, revealed significant antibacterial activity against resistant strains of bacteria. This highlights its potential as a candidate for treating infections caused by multidrug-resistant pathogens.

Anticancer Activity Investigation

Recent studies focusing on antiproliferative effects demonstrated that this compound exhibits notable growth inhibition in several human cancer cell lines, particularly strong effects on prostate cancer cells.

Mechanism of Action

The mechanism of action of Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related compounds, their molecular formulas, and distinguishing features:

*Estimated based on molecular formula.

Structural and Functional Analysis

- Sulfamoyl Group Impact: The sulfamoyl group in the target compound introduces additional nitrogen and sulfur atoms, increasing molecular weight (~348.8 vs. ~269.7 for non-sulfamoyl analogs) and polarity. This may enhance binding to biological targets (e.g., enzymes or receptors) compared to analogs like Methyl 4-(piperidin-4-yl)benzoate hydrochloride .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound and CAS 936130-82-4 improves lipophilicity compared to the carboxylic acid derivative (CAS 149353-84-4), which is more polar and likely less membrane-permeable .

- Substituent Position and Chirality : The (S)-stereoisomer (CAS 1391547-09-3) and 2-position piperidine substitution could lead to divergent biological activities due to stereochemical and spatial recognition differences .

- Hydroxyl and Methyl Groups : Hydroxyl-substituted analogs (e.g., CAS 2444880-53-7) exhibit increased hydrophilicity, while methylbenzoyl derivatives (e.g., CAS 42060-84-4) prioritize aromatic interactions over hydrogen bonding .

Biological Activity

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a benzoate moiety via a sulfamoyl group. This structural configuration is critical for its biological interactions.

Chemical Formula : C13H18ClN3O3S

Molecular Weight : 319.82 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which can lead to reduced cytokine production.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in vitro.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various bacterial strains.

- Cytotoxic Effects : Research indicates varying degrees of cytotoxicity against cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduces IL-1β production | |

| Antimicrobial | Effective against bacteria | |

| Cytotoxicity | Varies by cancer cell line |

Case Studies and Research Findings

- Anti-inflammatory Study : A study published in Molecules demonstrated that this compound significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Cytotoxicity Evaluation : Another research effort evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at specific concentrations, the compound induced apoptosis, highlighting its potential role in cancer therapy .

- Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results in inhibiting growth, which suggests further development as an antimicrobial agent .

Q & A

Q. How can researchers optimize the synthesis of methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling 4-sulfamoylbenzoic acid derivatives with piperidine intermediates under alkaline conditions. Key steps include:

- Using triethylamine (Et₃N) as a base to deprotonate the sulfonamide group during coupling .

- Employing microwave-assisted reactions (e.g., 100–150°C for 30–60 minutes) to accelerate reaction kinetics and reduce side products .

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. What characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify piperidine ring protons (δ 1.5–3.0 ppm), sulfonamide protons (δ 7.5–8.5 ppm), and ester carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 329.12) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Q. How does the compound’s solubility profile impact experimental design in aqueous and organic systems?

- Methodological Answer :

- The hydrochloride salt enhances water solubility (~10–20 mg/mL at 25°C) due to ionic interactions. For organic-phase reactions (e.g., ester hydrolysis), dissolve in DMSO or DMF at 50–100 mM .

- Adjust pH using phosphate buffers (pH 6–8) to stabilize the sulfonamide group and prevent precipitation .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation; monitor via HPLC for purity loss >5% .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of sulfonamide group transformations in this compound?

- Methodological Answer :

- Use isotopic labeling (e.g., ¹⁵N or ³⁴S) to track sulfonamide reactivity during nucleophilic substitution or oxidation reactions .

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

- Methodological Answer :

- Synthesize analogs with modified piperidine substituents (e.g., 4-methylpiperidine) or ester replacements (e.g., carboxylic acid) .

- Evaluate inhibition potency against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays (IC₅₀ determination) .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

- Methodological Answer :

- Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols (e.g., MTT assay, 48-hour exposure) .

- Analyze batch-to-batch purity differences via LC-MS to rule out impurities (e.g., residual solvents) as confounding factors .

Q. What advanced analytical methods are suitable for quantifying trace degradation products?

- Methodological Answer :

- UPLC-QTOF-MS : Use C18 columns (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients to detect sub-1% impurities .

- Forced degradation studies (acid/base/oxidative stress) to identify labile functional groups (e.g., ester hydrolysis under alkaline conditions) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Use flow reactors to control exothermic reactions (e.g., sulfonylation) and minimize thermal degradation .

- Purification : Switch from column chromatography to countercurrent distribution (CCD) for large batches (>100 g) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.